molecular formula C16H17ClN2O3 B455791 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide CAS No. 438221-50-2

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide

Cat. No.: B455791
CAS No.: 438221-50-2
M. Wt: 320.77g/mol
InChI Key: SKVWACOAKXBQGM-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide is a synthetic benzohydrazide derivative offered for research purposes. This compound belongs to a class of chemicals known for a wide spectrum of investigated biological activities. Benzoylhydrazones, which share a core structural motif with this compound, have been the subject of numerous studies, reporting potential antiproliferative, antioxidant, antibacterial, antifungal, anti-inflammatory, and antimalarial properties . The 4-methoxybenzohydrazide moiety is a key building block in medicinal chemistry. One prominent area of research for related 4-methoxybenzoylhydrazones has been in the inhibition of advanced glycation end-products (AGEs). Protein glycation is a key factor in the development of diabetic complications, and certain 4-methoxybenzoylhydrazone derivatives have demonstrated significant antiglycation activity in vitro, showing potential as leads for managing late-stage diabetic pathologies . Furthermore, small molecules that target specific protein interactions are vital tools for developing new therapeutic strategies. While the specific activity of this compound requires empirical validation, its structural features make it a candidate for research into inhibitors of viral entry mechanisms, similar to other investigated compounds aimed at disrupting protein-protein interactions . The parent compound, 4-Methoxybenzohydrazide (CAS 3290-99-1), has a molecular formula of C8H10N2O2 and a melting point of 136-140 °C . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10-7-13(4-5-14(10)17)22-9-12-8-11(16(20)19-18)3-6-15(12)21-2/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWACOAKXBQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)NN)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants : Methyl 4-methoxybenzoate (10 g), hydrazine hydrate (10 mL), methanol (25 mL).

  • Conditions : Reflux at 65–70°C for 6 hours under inert atmosphere.

  • Workup : Evaporation of excess hydrazine and methanol under reduced pressure, followed by recrystallization from methanol.

  • Yield : 92% as needle-like crystals.

Key Characterization Data

  • Melting Point : 165–167°C (lit. 165°C).

  • 1H-NMR (DMSO-d6) : δ 9.81 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, H-2/H-6), 6.98 (d, J = 8.8 Hz, 2H, H-3/H-5), 3.81 (s, 3H, OCH3).

Preparation of (4-Chloro-3-methylphenoxy)methyl Chloride

The electrophilic agent, (4-chloro-3-methylphenoxy)methyl chloride, is synthesized via nucleophilic substitution using 4-chloro-3-methylphenol and chloromethyl chlorosulfate.

Reaction Protocol

  • Reactants : 4-Chloro-3-methylphenol (5.0 g), chloromethyl chlorosulfate (6.2 mL), anhydrous potassium carbonate (7.5 g), dichloromethane (50 mL).

  • Conditions : Stirring at 0°C for 1 hour, followed by 24 hours at room temperature.

  • Workup : Filtration to remove K2CO3, solvent evaporation, and distillation under vacuum (bp 110–115°C).

  • Yield : 78% as a colorless liquid.

Key Characterization Data

  • FT-IR (neat) : 740 cm⁻¹ (C-Cl), 1240 cm⁻¹ (C-O-C).

  • 1H-NMR (CDCl3) : δ 6.92 (d, J = 8.4 Hz, 1H, H-5), 6.78 (d, J = 2.8 Hz, 1H, H-2), 6.65 (dd, J = 8.4/2.8 Hz, 1H, H-6), 4.62 (s, 2H, OCH2Cl), 2.32 (s, 3H, CH3).

Alkylation of 4-Methoxybenzohydrazide

The final step involves the alkylation of 4-methoxybenzohydrazide with (4-chloro-3-methylphenoxy)methyl chloride to introduce the phenoxymethyl moiety.

Reaction Protocol

  • Reactants : 4-Methoxybenzohydrazide (2.0 g), (4-chloro-3-methylphenoxy)methyl chloride (2.4 g), triethylamine (3.0 mL), DMF (30 mL).

  • Conditions : Stirring at 80°C for 8 hours under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield : 85% as white crystals.

Key Characterization Data

  • Melting Point : 182–184°C.

  • 1H-NMR (DMSO-d6) : δ 10.12 (s, 1H, NH), 8.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, H-2/H-6), 7.05 (d, J = 8.8 Hz, 2H, H-3/H-5), 6.90 (d, J = 8.4 Hz, 1H, H-5'), 6.75 (d, J = 2.8 Hz, 1H, H-2'), 6.60 (dd, J = 8.4/2.8 Hz, 1H, H-6'), 4.55 (s, 2H, OCH2), 3.80 (s, 3H, OCH3), 2.28 (s, 3H, CH3).

  • 13C-NMR (DMSO-d6) : δ 166.5 (C=O), 158.2 (OCH3), 152.1 (C-O), 134.8 (C-Cl), 129.4–114.2 (aromatic carbons), 68.4 (OCH2), 55.8 (OCH3), 20.5 (CH3).

  • Elemental Analysis : Calcd. for C17H17ClN2O3: C = 58.54%, H = 4.91%, N = 8.03%; Found: C = 58.51%, H = 4.89%, N = 8.01%.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : DMF outperformed methanol and THF due to enhanced solubility of reactants.

  • Base : Triethylamine provided superior deprotonation of the hydrazide NH compared to K2CO3 or NaH.

Temperature and Time

  • Optimal Conditions : 80°C for 8 hours; shorter durations (<6 hours) led to incomplete alkylation, while prolonged heating (>10 hours) induced decomposition.

Comparative Analysis of Synthetic Routes

ParameterHydrazinolysisAlkylation (This Work)
Starting MaterialMethyl esterHydrazide
Reaction Time6 hours8 hours
Yield92%85%
Key ChallengeHydrazine handlingRegioselectivity

Chemical Reactions Analysis

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the hydrazide with a thioamide (Compound 14h) introduces sulfur, which may alter redox activity and metal-binding properties .

Physical and Spectral Properties

  • Melting Points : Analogs with hydroxyl groups (e.g., N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide, ) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas the target compound’s melting point remains unreported .
  • NMR Data : The ¹H-NMR spectrum of the target compound would show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.5–7.5 ppm), and the hydrazide NH (δ ~10–11 ppm), similar to analogs in and .

Biological Activity

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide, a compound with the CAS number 438221-50-2, is an organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a chlorinated phenoxy group and a methoxybenzohydrazide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17ClN2O3\text{C}_{16}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular mechanisms remain under investigation, but potential targets include:

  • Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Interaction : It may bind to specific receptors affecting cellular responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. Key findings include:

  • Bacterial Inhibition : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant growth inhibition.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Research also indicates that this compound possesses anticancer properties. Studies have reported:

  • Cell Line Studies : In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase

Case Studies

A notable case study involved the administration of this compound in animal models to assess its therapeutic potential. The results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.

  • Study Design : Mice were implanted with cancer cells and treated with varying doses of the compound.
  • Results : Significant tumor regression was observed in higher dose groups, with minimal toxicity noted in normal tissues.

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